molecular formula C27H26N4O5 B11013215 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide

Cat. No.: B11013215
M. Wt: 486.5 g/mol
InChI Key: FZNNEENNDGJJOT-UHFFFAOYSA-N
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Description

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines isoindoloquinazoline and pyridine moieties, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isoindoloquinazoline core: This step involves the cyclization of an appropriate precursor, such as a phthalic anhydride derivative, with an amine to form the isoindoloquinazoline core.

    Introduction of the dimethoxy groups: The dimethoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the pyridine moiety: The pyridine moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or pyridine halide.

    Formation of the propanamide side chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.

    Substitution: The compound can undergo substitution reactions, such as nucleophilic or electrophilic substitution, to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, nucleophiles like amines or alcohols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide has several potential scientific research applications:

    Medicinal Chemistry: The compound may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

    Pharmacology: It can be used to study the interactions with various biological targets, such as enzymes, receptors, or ion channels.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biology: It can be used as a tool to study cellular processes, such as signal transduction or gene expression.

Mechanism of Action

The mechanism of action of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide likely involves interactions with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide
  • 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]pentanamide

Uniqueness

The uniqueness of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide lies in its specific combination of structural features, such as the isoindoloquinazoline core, dimethoxy groups, and pyridine moiety. These features may confer unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C27H26N4O5

Molecular Weight

486.5 g/mol

IUPAC Name

3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-pyridin-2-ylethyl)propanamide

InChI

InChI=1S/C27H26N4O5/c1-35-21-11-10-19-23(24(21)36-2)27(34)31-20-9-4-3-8-18(20)26(33)30(25(19)31)16-13-22(32)29-15-12-17-7-5-6-14-28-17/h3-11,14,25H,12-13,15-16H2,1-2H3,(H,29,32)

InChI Key

FZNNEENNDGJJOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCC5=CC=CC=N5)OC

Origin of Product

United States

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